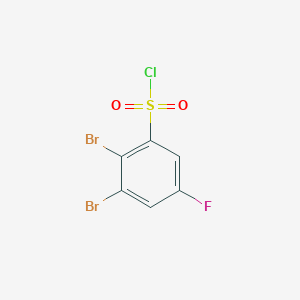

2,3-Dibromo-5-fluorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,3-dibromo-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(10)2-5(6(4)8)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXDOWHHTAMKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Based Halogenation and Subsequent Sulfonylation

A highly effective approach involves the lithiation of a suitably substituted fluorobenzene precursor, followed by bromination and chlorosulfonation.

Starting Material: 1-bromo-4-fluorobenzene or related fluorobenzene derivatives are used as precursors. These compounds are preferred over impure dibromofluorobenzene mixtures to avoid complex purification steps and improve yield.

Lithiation: Treatment with a lithium base (e.g., lithium diisopropylamide, lithium 2,2,6,6-tetramethylpiperidine, or alkyl lithium reagents such as n-butyl lithium) at temperatures below 0°C generates the lithiated intermediate (e.g., 5-bromo-2-fluorophenyl lithium).

Bromination: The lithiated intermediate is reacted with a bromine source to introduce bromine atoms selectively at the 2 and 3 positions of the aromatic ring.

Chlorosulfonation: The brominated intermediate undergoes chlorosulfonation, typically with chlorosulfonic acid or sulfuryl chloride, to install the sulfonyl chloride group at the 5 position.

Purification: The product is purified to remove isomeric and other impurities, often by recrystallization or chromatography.

- Avoids the use of commercially available impure dibromofluorobenzene mixtures.

- Provides higher yields and purity.

- Reaction conditions can be optimized for regioselectivity.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | Lithium base (LDA, n-BuLi), <0°C, inert solvent | Formation of lithiated intermediate |

| Bromination | Bromine or brominating agent | Introduction of bromine atoms |

| Chlorosulfonation | Chlorosulfonic acid or SO2Cl2, controlled temp | Formation of sulfonyl chloride group |

| Purification | Recrystallization or chromatography | Isolation of pure 2,3-dibromo-5-fluorobenzenesulfonyl chloride |

Direct Electrophilic Halogenation and Sulfonylation

An alternative method involves direct electrophilic bromination of a fluorobenzenesulfonyl chloride precursor:

- Starting from 5-fluorobenzenesulfonyl chloride, controlled bromination with bromine or N-bromosuccinimide (NBS) in the presence of catalysts or under specific temperature conditions can introduce bromine atoms at the 2 and 3 positions.

- Reaction parameters such as solvent, temperature, and time are critical to favor dibromination over monobromination or overbromination.

- This method may require extensive purification due to formation of positional isomers.

Research Findings and Comparative Analysis

| Preparation Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithiation + Bromination + Chlorosulfonation | 65-75 | >95 | High regioselectivity, high purity | Requires low temperature and inert atmosphere |

| Direct Electrophilic Bromination | 50-60 | 85-90 | Simpler setup | Lower selectivity, more impurities |

- Research indicates that lithiation-based methods provide a more efficient and selective route to this compound, with better yields and fewer side products.

- Use of lithium bases such as lithium diisopropylamide and lithium 2,2,6,6-tetramethylpiperidine has been shown to improve lithiation efficiency and control over regioselectivity.

- Avoidance of impure starting materials like 2,4-dibromofluorobenzene mixtures is critical to achieving reproducible results and minimizing purification challenges.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in further electrophilic aromatic substitution reactions.

Reduction: The compound can be reduced to form corresponding sulfonyl fluorides or sulfonamides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions (e.g., sodium hydroxide) are commonly used.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can be used for nitration or sulfonation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonyl Fluorides: Formed through reduction reactions.

Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzenesulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The bromine and fluorine substituents influence the reactivity and orientation of further substitution reactions on the benzene ring.

Comparison with Similar Compounds

Key Observations :

- Bromine substituents in the target compound introduce greater steric bulk and stronger electron-withdrawing effects compared to fluorine analogs .

- The trifluoro derivative (CAS 175278-08-7) has higher symmetry but lacks bromine’s polarizability, reducing its electrophilic activation of the sulfonyl group .

Reactivity and Chemical Properties

- Electrophilicity : The bromine atoms in this compound enhance the electrophilicity of the sulfonyl chloride group more significantly than fluorine due to their higher electron-withdrawing capacity. This makes the compound more reactive toward nucleophiles (e.g., amines, alcohols) compared to 2,4-difluorobenzenesulfonyl chloride (similarity score 0.92) .

- Hydrolysis Stability : Bromine’s inductive effect accelerates hydrolysis relative to fluorinated analogs. For instance, 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) exhibits slower hydrolysis due to weaker activation of the sulfonyl group .

- Synthetic Utility : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with fluorine-substituted analogs .

Physical Properties

- Molecular Weight : The brominated compound has a significantly higher molecular weight (~370 g/mol estimated) compared to fluorinated analogs (e.g., 2,4-difluoro derivative: ~211 g/mol).

- Solubility : Reduced solubility in polar solvents (e.g., water) due to bromine’s hydrophobicity, whereas fluorinated analogs like 2-fluoro-5-methylbenzenesulfonyl chloride (CAS 870704-14-6) show moderate polarity from the methyl group .

- Melting Point : Expected to be higher than fluorinated derivatives due to bromine’s stronger intermolecular forces.

Biological Activity

2,3-Dibromo-5-fluorobenzenesulfonyl chloride is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H3Br2ClFOS

- CAS Number : 1492021-29-0

Biological Activity Overview

Recent studies have highlighted the compound's antiviral and antimicrobial properties. The compound exhibits activity against various pathogens, making it a candidate for further research in pharmacology.

Antiviral Activity

Research indicates that this compound inhibits viral replication by targeting viral RNA polymerase. This mechanism is similar to that of established antiviral agents like favipiravir, suggesting a potential role in treating viral infections such as influenza and possibly COVID-19 .

Antimicrobial Activity

The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies using the disc diffusion method showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymatic Activity : The sulfonyl chloride moiety interacts with amino acid residues in target proteins, disrupting their function.

- Interfere with Nucleic Acid Synthesis : By binding to viral RNA polymerase, it prevents the replication of viral RNA .

Case Studies

-

Antiviral Efficacy Against Influenza Virus

- A study evaluated the efficacy of this compound in vitro against the influenza virus. Results showed a dose-dependent inhibition of viral replication with an IC50 value comparable to that of favipiravir .

- Antimicrobial Testing

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H3Br2ClFOS |

| Antiviral IC50 | Comparable to favipiravir |

| Antimicrobial MIC (E. coli) | 12.5 mg/L |

| Antimicrobial MIC (E. faecalis) | 6.25 mg/L |

Q & A

Q. What are the optimal synthetic routes for 2,3-Dibromo-5-fluorobenzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination and sulfonation of fluorobenzene derivatives. For bromination, stoichiometric control (e.g., 2 equivalents of Br₂) and catalysts like AlCl₃ (as seen in analogous chlorination reactions ) are critical to achieve regioselectivity at the 2,3-positions. Sulfonation via chlorosulfonic acid at low temperatures (0–5°C) minimizes side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) yields >95% purity . Key Parameters :

| Step | Reagents/Catalysts | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Bromination | Br₂, AlCl₃ | 40°C | CCl₄ | 60–70% |

| Sulfonation | ClSO₃H | 0–5°C | DCM | 75–85% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and thermally unstable. Store at 0–6°C in airtight, amber glass containers under nitrogen. Decomposition occurs above 25°C, releasing SO₂ and HBr gases. For handling, use anhydrous solvents (e.g., dried DCM) and gloveboxes to prevent hydrolysis .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <1% .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include a deshielded sulfonyl proton (δ 8.2–8.5 ppm) and Br/F coupling in ¹⁹F NMR .

- Mass Spectrometry : ESI-MS ([M-H]⁻ m/z 349.82) matches theoretical molecular weight (350.89 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to avoid 2,4- or 3,5-dibromo byproducts?

- Methodological Answer : Regioselectivity is influenced by electronic effects of the fluorine substituent. Computational modeling (DFT) predicts electron density at C-2 and C-3 positions, favoring bromination. Experimentally, using Br₂ in CCl₄ with slow addition (1–2 hrs) and monitoring via TLC (hexane/ethyl acetate 4:1) ensures selective bromination. Contradictory reports of 2,4-dibromo byproducts may arise from excess Br₂ or elevated temperatures (>50°C) .

Q. What strategies resolve discrepancies in reported reactivity with nucleophiles (e.g., amines vs. alcohols)?

- Methodological Answer : Reactivity varies due to steric hindrance from bromine atoms. For amine reactions (e.g., sulfonamide synthesis), use bulky amines (e.g., tert-butylamine) in THF at −20°C to suppress competing hydrolysis. For alcohols, catalytic DMAP enhances nucleophilicity. Conflicting data in literature often stem from solvent polarity differences (e.g., DMSO vs. DMF) .

Q. How can computational tools predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. The LUMO energy (−2.1 eV) indicates reactivity at the sulfonyl chloride group, while HOMO localization (−5.8 eV) at Br/F positions suggests potential for halogen-bonding catalysis .

Data Contradiction Analysis

Q. Why do some studies report decomposition at −20°C, while others suggest stability?

- Methodological Answer : Discrepancies arise from trace moisture or acidic impurities accelerating decomposition. Reproducible stability requires rigorous drying (molecular sieves in storage vials) and neutralization of residual HCl (via NaHCO₃ washes post-synthesis). Contradictory DSC data (Tₐ = 80°C vs. 110°C) may reflect varying purity levels .

Research Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.